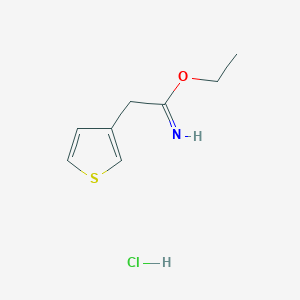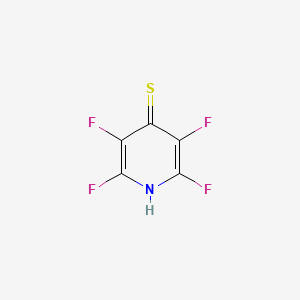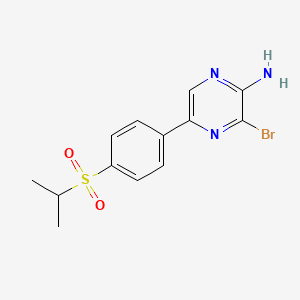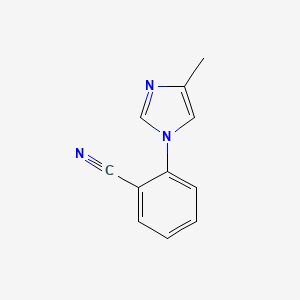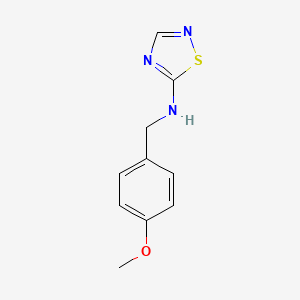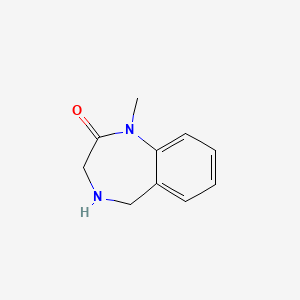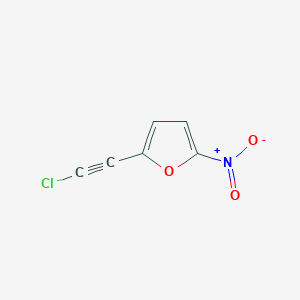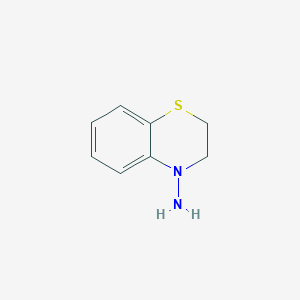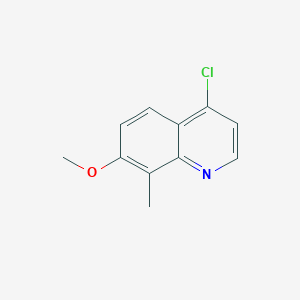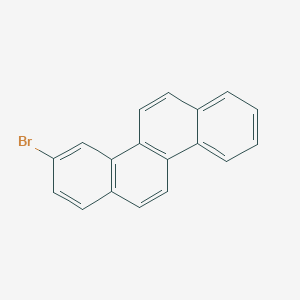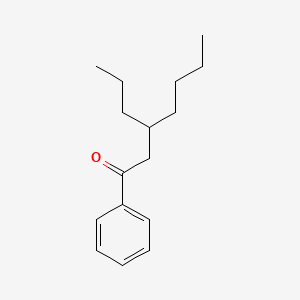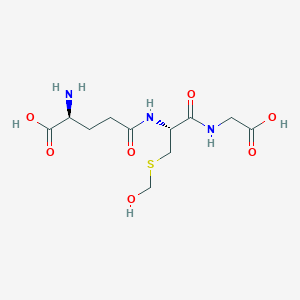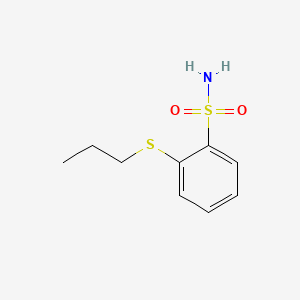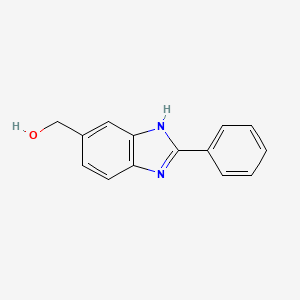
(2-phenyl-3H-benzimidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-phenyl-3H-benzimidazol-5-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-3H-benzimidazol-5-yl)methanol typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the reduction of the resulting imine to yield the desired methanol derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2-phenyl-3H-benzimidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring and benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole carboxylic acid, benzimidazole aldehyde.
Reduction: Benzimidazole amine.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学研究应用
(2-phenyl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of (2-phenyl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-Phenyl-1H-benzoimidazol-5-ylamine
- 2-Phenyl-1H-benzoimidazol-5-yl-acetic acid
Uniqueness
(2-phenyl-3H-benzimidazol-5-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group on the benzimidazole core. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
(2-phenyl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-6-7-12-13(8-10)16-14(15-12)11-4-2-1-3-5-11/h1-8,17H,9H2,(H,15,16) |
InChI 键 |
UBMRBCVXFBNTOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


